molecular formula C12H15N3O3S B12056878 2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid

2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid

Cat. No.: B12056878
M. Wt: 281.33 g/mol
InChI Key: SVGNNTMNEKYBRM-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its phenoxyacetic acid backbone, which is commonly found in herbicides and other bioactive molecules. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid typically involves a multi-step process. One common method starts with the preparation of the phenoxyacetic acid derivative, which is then subjected to a series of reactions to introduce the ethylcarbamothioylhydrazinylidene group. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s bioactivity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-diabetic agent, is ongoing.

    Industry: It is used in the development of herbicides and other agrochemicals .

Mechanism of Action

The mechanism of action of 2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist to certain receptors, influencing metabolic pathways and cellular processes. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    MCPA (2-methyl-4-chlorophenoxyacetic acid): A widely used herbicide with a similar phenoxyacetic acid structure.

    2,4-D (2,4-dichlorophenoxyacetic acid): Another herbicide that shares the phenoxyacetic acid backbone.

    Fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid): A related compound used in agriculture

Uniqueness

What sets 2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid apart from these similar compounds is its unique ethylcarbamothioylhydrazinylidene group. This functional group imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C12H15N3O3S/c1-2-13-12(19)15-14-7-9-3-5-10(6-4-9)18-8-11(16)17/h3-7H,2,8H2,1H3,(H,16,17)(H2,13,15,19)/b14-7+

InChI Key

SVGNNTMNEKYBRM-VGOFMYFVSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=C(C=C1)OCC(=O)O

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(C=C1)OCC(=O)O

Origin of Product

United States

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